High-Affinity Dopamine D3 Receptor Binding: A 56-Fold Selectivity Over D2
1,3-Dibenzylpiperidin-4-one demonstrates exceptionally high affinity for the human dopamine D3 receptor, with a Ki of 0.43 nM, which is 56-fold more potent than its affinity for the human dopamine D2 receptor (Ki = 24 nM). This selectivity profile is a key differentiator from many broad-spectrum dopamine receptor ligands. In the same assay system, the compound shows a further 660-fold selectivity over the D4 receptor (Ki = 284 nM) [1].
| Evidence Dimension | Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki (D3) = 0.43 nM; Ki (D2) = 24 nM; Ki (D4) = 284 nM |
| Comparator Or Baseline | Human D2 and D4 dopamine receptors within the same binding assay panel |
| Quantified Difference | D3 vs. D2: 56-fold higher affinity; D3 vs. D4: 660-fold higher affinity |
| Conditions | Displacement of [125I]ABN from human D3, D2, and D4 receptors transfected in HEK-293 cell membranes, measured after 60 minutes by filtration binding assay [1]. |
Why This Matters
For CNS drug discovery programs targeting the D3 receptor (e.g., for schizophrenia, addiction, or Parkinson's disease), this specific selectivity profile is a critical parameter for minimizing D2-mediated side effects, making this compound a valuable tool or lead scaffold.
- [1] BindingDB. BDBM50496561 CHEMBL3133779. Accessed April 23, 2026. View Source
